molecular formula C21H26N4O5S B2550619 N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1428373-75-4

N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2550619
CAS No.: 1428373-75-4
M. Wt: 446.52
InChI Key: FBMCMADKAOIDMX-UHFFFAOYSA-N
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Description

N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure incorporating a pyridine-3-sulfonyl group and a piperidine scaffold, which are motifs of significant interest in medicinal chemistry and drug discovery. Compounds with similar structural elements are often investigated for their potential as enzyme inhibitors or receptor modulators, particularly in areas such as oncology, neurology, and immunology. The presence of the ethanediamide (oxalamide) linker can contribute to specific binding interactions with biological targets. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and suitability of the compound for their specific applications. For further technical details, including certificates of analysis, handling recommendations, and custom synthesis inquiries, please contact our technical support team.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-15-5-6-19(30-2)18(12-15)24-21(27)20(26)23-13-16-7-10-25(11-8-16)31(28,29)17-4-3-9-22-14-17/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMCMADKAOIDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a methoxy-substituted aromatic ring, a piperidine moiety, and a sulfonyl group, which are known to contribute to various biological activities.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with piperidine and sulfonamide functionalities demonstrate moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1S. typhiModerate
2B. subtilisStrong
3E. coliWeak

2. Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various assays targeting the PI3K/mTOR pathway, crucial for cell proliferation and survival. In vitro studies demonstrated that derivatives of this compound can inhibit tumor cell growth by affecting cell cycle regulation and inducing apoptosis .

Key Findings:

  • Inhibition of PI3K/mTOR signaling leads to reduced phosphorylation of AKT.
  • Cell viability assays indicated a dose-dependent response in cancer cell lines.

3. Enzyme Inhibition

This compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for therapeutic applications in neurodegenerative diseases and urea cycle disorders.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

Case Studies

Recent studies have synthesized various derivatives of this compound to evaluate their biological activities systematically. For example, a series of sulfonamide methoxypyridine derivatives were tested for their ability to inhibit specific enzymes and bacterial growth, showcasing the versatility of the compound's structure in yielding pharmacologically active agents .

Comparison with Similar Compounds

Key Observations:

Core Structure Variability: The target compound’s piperidine core is shared with compound 20 (), but differs from the pyrimido-pyrimidinone () and oxazolidinone () scaffolds. Piperidine derivatives are often optimized for CNS penetration due to their balanced lipophilicity and hydrogen-bonding capacity . The pyridine-3-sulfonyl group in the target compound may enhance solubility compared to the hydroxy-tetrahydronaphthalenyl group in compound 20, which could increase metabolic stability .

Synthetic Complexity :

  • The target compound’s ethanediamide linker likely requires precise amide coupling steps, similar to the propionamide formation in compound 20 .
  • Sulfonylation of piperidine (in the target) is less common in the evidence compared to debocylation or propionyl chloride reactions, suggesting a unique synthetic pathway .

Functional Group Impact: The methoxy-methylphenyl group in the target compound may improve lipophilicity (LogP ~3.5 estimated) compared to the polar hydroxy group in compound 20 (LogP ~2.8), influencing membrane permeability .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Piperidine Derivatives (–2) : Compounds like 20 and 21 exhibit moderate CNS activity due to their balanced polarity. The target’s sulfonyl group may shift selectivity toward peripheral targets (e.g., kinases) .
  • Sulfonamide/Thioamide Analogues () : Patent compounds with sulfonamide groups show enhanced stability in pharmacokinetic assays, suggesting the target compound may share similar ADME profiles .
  • Pyrimido-pyrimidinones (): These are typically kinase inhibitors; the target’s lack of a fused heterocyclic core may reduce off-target effects but limit potency against specific kinases .

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